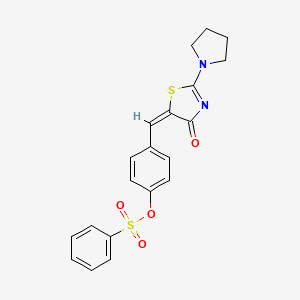

(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(E)-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c23-19-18(27-20(21-19)22-12-4-5-13-22)14-15-8-10-16(11-9-15)26-28(24,25)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTSRNZBNGMMQN-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a significant pharmacophore due to its ability to interact with various biological targets. The presence of the pyrrolidine group enhances its solubility and bioavailability, making it a candidate for pharmaceutical development.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 400 μg/mL, which suggests moderate antibacterial activity compared to reference drugs like chloramphenicol .

In vitro studies demonstrated that some thiazole derivatives could inhibit fungal growth, particularly against Candida albicans and Aspergillus niger, with MIC values indicating effective antifungal properties .

Anticonvulsant Activity

Thiazole-containing compounds have been evaluated for their anticonvulsant properties. In one study, a related thiazole derivative exhibited significant protective effects in seizure models, comparable to standard anticonvulsants like sodium valproate. The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole ring could enhance anticonvulsant efficacy .

Antitumor Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives showed IC50 values lower than those of doxorubicin in assays against A-431 and Jurkat cells, indicating strong antiproliferative activity .

The mechanisms underlying the biological activities of thiazole derivatives often involve interaction with specific enzymes or receptors. For instance:

- Antimicrobial Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticonvulsant Mechanism : These compounds might modulate neurotransmitter levels or ion channel activity in neuronal cells.

- Antitumor Mechanism : Thiazoles can induce apoptosis in cancer cells through interactions with proteins involved in cell cycle regulation and survival.

Case Studies

- Anticonvulsant Efficacy : A study evaluating several thiazole derivatives found that one compound significantly reduced seizure frequency in animal models, suggesting potential for clinical application in epilepsy treatment .

- Antitumor Activity : In vitro tests revealed that a series of thiazole-based compounds exhibited IC50 values below 10 µM against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroketones or chloroacetic acid in the presence of sodium acetate. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF/acetic acid mixture (1:2 v/v) at 120°C for 2 hours yields structurally analogous thiazolidinones. Subsequent functionalization with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonate group .

Q. How is the stereochemical conformation (E/Z isomerism) of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, (Z)-isomers of similar arylidene-thiazolidinones exhibit distinct dihedral angles between the thiazole ring and the arylidene moiety (e.g., 8.1° for Z vs. 178.9° for E in related structures). NMR coupling constants (e.g., ) and NOESY correlations further validate spatial arrangements .

Q. What analytical techniques are critical for verifying purity and structural integrity?

- Methodological Answer :

- HPLC-UV/HRMS : To confirm molecular ion peaks (e.g., [M+H]) and quantify purity (>95%).

- FTIR : Key absorption bands for sulfonate (S=O stretch at 1150–1250 cm) and thiazole rings (C=N stretch at 1600–1650 cm).

- Elemental Analysis : Validate empirical formulas (e.g., CHNOS) with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for the (E)-isomer?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, improving cyclization efficiency.

- Catalytic Additives : Adding p-toluenesulfonic acid (p-TsOH) or molecular sieves accelerates dehydration steps.

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., sulfonate hydrolysis).

- Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress. Yield improvements from 45% to 72% have been reported under optimized conditions .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Reproducibility Checks : Re-testing in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

- HPLC-Purified Batches : Eliminate trace impurities (e.g., unreacted benzenesulfonyl chloride) that may skew IC values.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-thiadiazole hybrids) to identify structure-activity trends .

Q. What computational methods are used to predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The sulfonate group often forms hydrogen bonds with Arg120 or Tyr355 residues.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding).

- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with anti-inflammatory activity .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4 indicates suitability for oral delivery).

- Photostability : Expose to UV light (320–400 nm) for 48 hours; benzenesulfonate derivatives typically show <10% decomposition.

- Thermal Stability : DSC/TGA analysis reveals decomposition onset temperatures (e.g., >200°C for crystalline forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.